2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
The compound of interest is part of a broader class of molecules that incorporate acetamide moieties, dimethoxyphenyl groups, and sulfonamide functionalities. These structural elements are commonly found in pharmaceuticals and natural products due to their versatile chemical properties and biological activities. The acetamide group, in particular, is a key functional group present in many drugs and bioactive compounds, suggesting its importance in medicinal chemistry (Sakai et al., 2022).
Synthesis Analysis
Synthesis methods for related compounds often involve reactions with alkyl halides and sulfonates to afford substituted products, which can be further modified to achieve desired structures. For instance, p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been utilized as equivalents of N-acetamide nucleophiles in synthetic studies, highlighting a methodological approach that could be relevant for synthesizing the compound (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related acetamide compounds often features co-planar arrangements between different moieties, such as heterocyclic rings and acetamide groups. For example, in some molecules, the heterocyclic ring and the acetamide group are almost co-planar, contributing to the stability of the crystal structure through intermolecular hydrogen bonds (Kang et al., 2011).
Chemical Reactions and Properties
The reactivity of similar compounds includes their ability to undergo various chemical transformations, such as cleavage under mild acidic conditions, reactions with electrophiles, and conversions into different functional groups, demonstrating the chemical versatility of the acetamide moiety and related structures (Sakai et al., 2022).
Physical Properties Analysis
While specific details on the physical properties of the compound were not directly available, related research on compounds with acetamide groups suggests that they are typically stable, easy-to-handle powders that react under various conditions, indicating a potential for diverse physical properties based on their structural modifications (Sakai et al., 2022).
Chemical Properties Analysis
The chemical properties of compounds in this class, such as reactivity towards alkyl halides and sulfonates, and their transformation into N-alkylacetamides, reflect the influence of the acetamide, dimethoxyphenyl, and sulfonyl groups on their chemical behavior. These properties facilitate their use in the synthesis of natural and pharmaceutical products, underscoring their importance in chemical synthesis and drug design (Sakai et al., 2022).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Nafeesa et al. (2017) discussed the synthesis of various derivatives, including those related to the target compound, focusing on antibacterial and anti-enzymatic potentials, supported by hemolytic activity studies (Nafeesa, K., et al., 2017).
Characterization Techniques : The study by Abbasi et al. (2019) included the characterization of compounds related to the target compound using spectral analytical techniques like IR, 1H NMR, and 13C-NMR (Abbasi, M., et al., 2019).
Enzyme Inhibition and Antibacterial Activity
Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing certain heterocyclic cores and evaluated their antibacterial potentials, indicating the relevance of such compounds in developing antibacterial agents (Iqbal, K., et al., 2017).
Enzyme Inhibitory Potential : The study by Darwish et al. (2014) highlighted the enzyme inhibitory activities of compounds with structures similar to the target compound, specifically against yeast α-glucosidase and acetylcholinesterase (Darwish, E., et al., 2014).
Molecular Docking and Computational Studies
Theoretical Investigations : Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives through computational calculations and molecular docking studies, providing insights into the potential applications in drug discovery (Fahim, A. M., & Ismael, E. H. I., 2021).
Molecular Docking Against Enzymes : The research by Debbabi et al. (2017) included molecular docking studies of novel pyridin-N-ethyl-N-methylbenzenesulfonamides, showing their potential as efficient anticancer and antimicrobial agents (Debbabi, K. F., et al., 2017).
Applications in Polymer Science
- Synthesis of Soluble Fluorinated Polyamides : Liu et al. (2013) discussed the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, indicating the utility of related compounds in polymer science (Liu, X.-L., et al., 2013).
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, or in materials science for the creation of new polymers or other materials .
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-16-6-8-19(9-7-16)14-26-23(28)15-27-18(3)12-17(2)24(25(27)29)34(30,31)20-10-11-21(32-4)22(13-20)33-5/h6-13H,14-15H2,1-5H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTYJCYFXVBSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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